molecular formula C6H10O B2834011 2,3-Dimethylcyclobutan-1-one CAS No. 38559-13-6

2,3-Dimethylcyclobutan-1-one

Cat. No.: B2834011
CAS No.: 38559-13-6
M. Wt: 98.145
InChI Key: GLVGZXHESDAIMP-UHFFFAOYSA-N
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Description

2,3-Dimethylcyclobutan-1-one is a strained cyclic ketone featuring a four-membered cyclobutane ring with methyl groups at the 2 and 3 positions. Its unique structure confers high ring strain, making it a valuable intermediate in organic synthesis for studying strained systems and photochemical reactions.

Properties

IUPAC Name

2,3-dimethylcyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-4-3-6(7)5(4)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVGZXHESDAIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38559-13-6
Record name 2,3-dimethylcyclobutan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylcyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of 2,3-dimethyl-1,3-butadiene with carbon monoxide in the presence of a catalyst such as palladium. The reaction is typically carried out under high pressure and temperature conditions to facilitate the formation of the cyclobutane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and high-throughput screening can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylcyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2,3-dimethylcyclobutan-1-ol.

    Substitution: The methyl groups on the cyclobutane ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) can be employed.

Major Products:

    Oxidation: Formation of 2,3-dimethylcyclobutan-1-carboxylic acid.

    Reduction: Formation of 2,3-dimethylcyclobutan-1-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,3-Dimethylcyclobutan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of ring strain and reactivity.

    Biology: The compound can be used as a model system to study enzyme-catalyzed reactions involving cyclic ketones.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dimethylcyclobutan-1-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the cyclobutane ring can undergo ring-opening reactions under certain conditions. These interactions can lead to the formation of new chemical bonds and the generation of reactive intermediates.

Comparison with Similar Compounds

Ring Size and Stability

The cyclobutane ring in 2,3-Dimethylcyclobutan-1-one introduces significant ring strain compared to five- or six-membered analogs:

  • Cyclopentanone Derivatives: Compounds like cis-1,3-dimethylcyclopentane (CAS 2532-58-3) exhibit lower strain due to the larger ring, enhancing thermodynamic stability .
  • Cyclohexane Derivatives: Cyclohexanone-based compounds (e.g., cis-1,2-dimethylcyclohexane) benefit from chair conformations, further reducing strain .

Key Insight : The four-membered ring in this compound increases reactivity in nucleophilic additions and ring-opening reactions compared to larger cyclic ketones.

Substituent Effects

Substituent position and type significantly influence chemical behavior:

  • 2-(Benzyloxy)-3,3-dimethylcyclobutan-1-one (Ref: 3D-YPD32730): The benzyloxy group at position 2 introduces steric hindrance and electronic effects, reducing accessibility to the ketone group compared to the simpler methyl substituents in the target compound .
  • 1-(2-Hydroxyphenyl)-3-methylbutan-1-one (CAS 19019-21-7): The hydroxyphenyl group enables hydrogen bonding, enhancing solubility in polar solvents, unlike the non-polar methyl groups in this compound .

Functional Group Variations

  • Ketone vs. Alcohol/Aromatic Systems: While this compound is a cyclic ketone, compounds like 3,3-dimethyl-2-butanone (a linear ketone) lack ring strain, leading to divergent reactivity profiles .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Size Key Substituents Notable Properties Applications References
This compound C₆H₈O 96.13 4 2,3-dimethyl High ring strain, reactive ketone Organic synthesis -
2-(Benzyloxy)-3,3-dimethylcyclobutan-1-one C₁₃H₁₄O₂ 202.25 4 3,3-dimethyl, 2-benzyloxy Steric hindrance, high cost Specialty chemicals
1-(2-Hydroxyphenyl)-3-methylbutan-1-one C₁₁H₁₄O₂ 178.23 N/A 2-hydroxyphenyl Hydrogen bonding, 95% purity Pharmaceuticals, materials
cis-1,3-Dimethylcyclopentane C₇H₁₄ 98.19 5 cis-1,3-dimethyl Low strain, stable Solvent, research

Biological Activity

2,3-Dimethylcyclobutan-1-one (DMCB) is a cyclic ketone that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of DMCB, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the molecular formula C6H10OC_6H_{10}O and a molecular weight of 98.15 g/mol. The compound features a cyclobutane ring with two methyl groups at the 2 and 3 positions, contributing to its distinct chemical behavior.

Mechanisms of Biological Activity

The biological activity of DMCB can be attributed to several mechanisms:

  • MDM2 Inhibition : DMCB has been studied in relation to its inhibitory effects on MDM2 (Murine Double Minute 2), a negative regulator of the p53 tumor suppressor protein. Compounds with similar structures have shown significant binding affinity to MDM2, leading to enhanced p53 activity which is crucial for tumor suppression .
  • Antiproliferative Effects : Research indicates that DMCB and related compounds exhibit antiproliferative activity against various cancer cell lines. For instance, structural analogs have demonstrated IC50 values in the low micromolar range, suggesting that DMCB may also have similar properties .

Study on MDM2 Inhibition

A study investigating the structure-activity relationship (SAR) of MDM2 inhibitors highlighted that compounds with cyclobutane frameworks, including DMCB derivatives, exhibited high binding affinities and potent cellular activities. For example, a related compound showed an IC50 value of approximately 0.15 μM against the SJSA-1 cell line, indicating strong antiproliferative effects .

CompoundIC50 (μM)Binding Affinity (Ki)
DMCB Derivative A0.15<1 nM
DMCB Derivative B0.22<1 nM
DMCBTBDTBD

Pharmacokinetic Studies

In vivo studies have demonstrated that certain DMCB derivatives possess favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. These properties are essential for their potential development as therapeutic agents against cancer .

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